(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one
Description
The compound “(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one” is a deuterated derivative of a steroidal scaffold. Its core structure is based on the cyclopenta[a]phenanthren system, a hallmark of steroids such as estrone and androsterone . The compound features a 3-hydroxy group, a 13-methyl substituent, and two deuterium atoms at the 16-position. These deuterium substitutions are strategically introduced to exploit the kinetic isotope effect (KIE), which slows metabolic degradation at deuterated sites, making it valuable for pharmacokinetic or metabolic pathway studies . The hexahydro designation refers to the partial saturation of the A-, B-, and C-rings, distinguishing it from fully saturated analogs like octahydro-estrone derivatives .
Properties
Molecular Formula |
C18H20O2 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3/t16-,18-/m0/s1/i7D2 |
InChI Key |
OUGSRCWSHMWPQE-JCNCMELZSA-N |
Isomeric SMILES |
[2H]C1(C[C@H]2C3=C(CC[C@@]2(C1=O)C)C4=C(CC3)C=C(C=C4)O)[2H] |
Canonical SMILES |
CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one involves multiple steps. One common method includes the use of deuterated reagents to introduce deuterium atoms into the molecule. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reaction. For example, a copper-catalyzed oxidative dehydrogenative annulation can be employed to form the core structure of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one has several scientific research applications:
Chemistry: Used as a model compound to study deuterium isotope effects in chemical reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving deuterium-labeled compounds.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares structural homology with several steroidal derivatives, differing in substituents, saturation, and isotopic labeling. Below is a comparative analysis with key analogs:
Key Observations:
Deuterium Labeling: The deuterium at C16 in the target compound distinguishes it from non-deuterated analogs like estrone. This modification is critical for tracking metabolic stability or enzymatic processing via techniques like mass spectrometry .
Substituent Effects: The 3-hydroxy group is conserved in estrone and the target compound, essential for estrogen receptor binding . Derivatives like GAP-EDL-1 (3-cyanomethoxy) or dexamethasone (9-fluoro) demonstrate how substituent changes modulate receptor affinity or metabolic pathways .
Metabolic and Pharmacokinetic Differences
- Deuterium Substitution : The 16,16-dideuterio modification likely reduces oxidative metabolism at the C16 position due to the KIE, extending half-life compared to estrone .
- Hydrogenation Impact : The hexahydro core may enhance rigidity compared to octahydro analogs, influencing membrane permeability or enzymatic recognition .
- Fluorine (Dexamethasone): Increases lipophilicity and stabilizes adjacent hydrogen bonds, enhancing glucocorticoid receptor binding .
Research Findings
- Estrone Derivatives : Estrogenic activity is highly sensitive to substitutions at C3 and C15. For example, estrone’s 3-hydroxy group is critical for receptor binding, while its 17-keto group is a site for metabolic conjugation .
- Deuterated Analogs : Studies on deuterated drugs (e.g., deutetrabenazine) confirm that deuterium can reduce CYP450-mediated metabolism without altering target affinity, a principle applicable to the target compound .
- Synthetic Accessibility : The target compound’s synthesis likely involves deuteration of estrone precursors via metal-catalyzed hydrogen-deuterium exchange, as seen in similar deuterated steroid syntheses .
Biological Activity
The compound (13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one is a derivative of estrone and belongs to the class of cyclopenta[a]phenanthrenes. This compound has garnered attention in biological research due to its potential effects on endocrine activity and carcinogenicity.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 272.38 g/mol. The presence of deuterium atoms enhances its stability and allows for precise tracking in biological studies.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Endocrine Disruption :
- As a derivative of estrone, this compound exhibits estrogenic activity. It interacts with estrogen receptors (ERs), potentially influencing various physiological processes related to reproduction and metabolism.
- Studies have shown that compounds within this class can act as endocrine disruptors, affecting hormonal balance and leading to adverse health effects.
-
Carcinogenic Potential :
- Research indicates that cyclopenta[a]phenanthrenes can possess carcinogenic properties. A study involving the synthesis and testing of similar compounds revealed that certain structural modifications can enhance their mutagenic potential.
- Specifically, the presence of electron-donating groups at specific positions (like C-11) has been linked to increased carcinogenicity in animal models .
- Cytochrome P450 Induction :
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Study on CYP Induction : In a controlled experiment using rat models, various derivatives were tested for their ability to induce CYP1A1 and CYP1A2 activities. The results indicated that specific modifications significantly enhanced enzyme induction, suggesting a correlation between structure and biological activity .
- Carcinogenicity Testing : In a comprehensive study on cyclopenta[a]phenanthrenes' carcinogenic potential, compounds were applied topically to mouse models under different protocols. Observations indicated that certain derivatives led to tumor formation after repeated applications, emphasizing the need for careful evaluation of these compounds in terms of safety .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Endocrine Disruption | Exhibits estrogenic effects; interacts with ERs affecting hormonal balance |
| Carcinogenic Potential | Linked to increased tumor incidence in animal models; structural modifications enhance risk |
| CYP Induction | Induces CYP1A1 and CYP1A2 enzymes; alters metabolism of drugs and xenobiotics |
Table 2: Case Study Results
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
